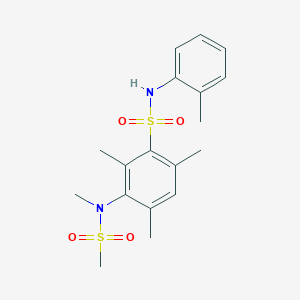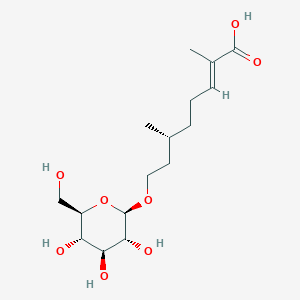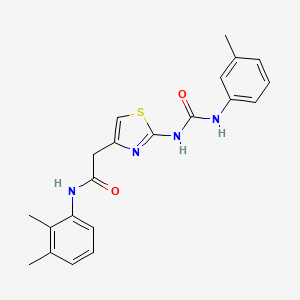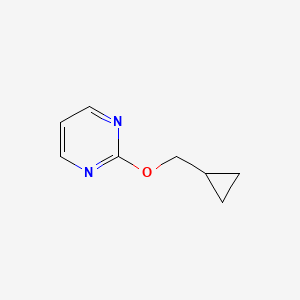
2-(Cyclopropylmethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)pyrimidine is a chemical compound of significant interest in various scientific fields It is a pyrimidine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyrimidine ring
Mécanisme D'action
Target of Action
2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of pyrimidine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of pyrimidine react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in DMF, potassium carbonate (K₂CO₃) in acetone.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
2-(Cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Methoxymethyl)pyrimidine: Similar in structure but lacks the cyclopropyl group, resulting in different reactivity and biological activity.
2-(Cyclopropylmethoxy)pyrazine: Contains a pyrazine ring instead of pyrimidine, leading to variations in chemical properties and applications.
2-(Cyclopropylmethoxy)pyridine: Features a pyridine ring, which affects its electronic distribution and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959769.png)

![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
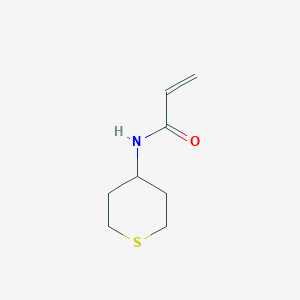
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)
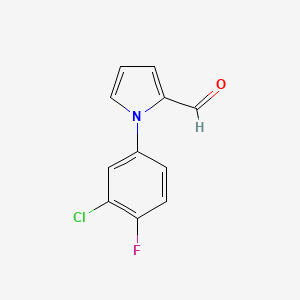
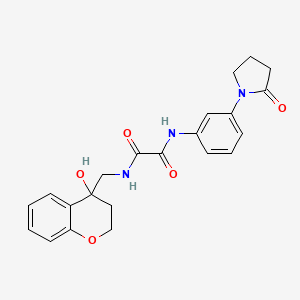
![9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2959787.png)
